molecular formula C33H34FN2NaO5 B016509 Atorvastatin-d5 Sodium Salt CAS No. 222412-87-5

Atorvastatin-d5 Sodium Salt

Katalognummer: B016509
CAS-Nummer: 222412-87-5
Molekulargewicht: 585.7 g/mol
InChI-Schlüssel: VVRPOCPLIUDBSA-ADFDHUHVSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atorvastatin-d5 Sodium Salt, also known as Atorvastatin-d5 Sodium Salt, is a useful research compound. Its molecular formula is C33H34FN2NaO5 and its molecular weight is 585.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Atorvastatin-d5 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atorvastatin-d5 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPOCPLIUDBSA-ADFDHUHVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34FN2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Deuterated Atorvastatin (Atorvastatin-d5) as a Precision Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the implementation, validation, and troubleshooting of Deuterated Atorvastatin (Atorvastatin-d5) as an internal standard for LC-MS/MS bioanalysis.

Executive Summary

In the quantitative bioanalysis of statins, the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs like Rosuvastatin or Pitavastatin are cost-effective, they fail to perfectly track the ionization suppression and matrix effects unique to Atorvastatin.

This guide provides a rigorous framework for implementing Atorvastatin-d5 (typically labeled on the pyrrole-attached phenyl ring) as a stable isotopically labeled internal standard (SIL-IS). It addresses the kinetic isotope effects, specific mass transitions, and regulatory compliance (FDA/EMA) required for high-sensitivity pharmacokinetic (PK) profiling.[1]

The Chemistry of Isotopologues: Why Atorvastatin-d5?

Structural Fidelity and Retention Time

Atorvastatin-d5 is chemically identical to the analyte except for the substitution of five hydrogen atoms with deuterium (


H) on the phenyl ring at the 3-position of the pyrrole core.
  • Co-elution: Ideally, a SIL-IS co-elutes perfectly with the analyte.[1] However, deuterium is slightly more lipophilic than hydrogen, which can cause a marginal shift in retention time (RT).[1] In high-resolution chromatography, Atorvastatin-d5 may elute slightly earlier than Atorvastatin-d0.[1]

  • Impact: This slight separation can be beneficial in reducing "cross-talk" (interference) but must be minimized to ensure the IS experiences the exact same matrix suppression window as the analyte.

Physicochemical Properties
PropertyAtorvastatin (Analyte)Atorvastatin-d5 (IS)Implication
Formula


+5 Da Mass Shift
Molecular Weight 558.64 g/mol 563.67 g/mol Distinct Precursor Ion
LogP ~6.36~6.36High Lipophilicity (Requires Organic Solvent)
pKa ~4.5 (Carboxylic Acid)~4.5Ionizes in Positive & Negative modes

Mass Spectrometry & Method Development

Fragmentation Logic & MRM Transitions

To establish a selective assay, we utilize Multiple Reaction Monitoring (MRM).[1] The fragmentation pattern of Atorvastatin typically involves the loss of the phenylcarbamoyl moiety (


, ~119 Da).
  • Analyte (d0): Precursor ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     Product 
    
    
    
    (Loss of 119).
  • Internal Standard (d5): The deuterium label is located on the pyrrole-attached phenyl ring, which is retained in the product ion.[1] The lost phenylcarbamoyl group is unlabeled.

    • Precursor: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       (
      
      
      
      )
    • Product: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       (Retains d5 label)
      
ngcontent-ng-c3009699313="" class="ng-star-inserted">

Critical Note: If you utilize an Atorvastatin-d5 variant where the label is on the aniline (amide) ring, the product ion would be


 (identical to the analyte), causing massive interference. Always verify the position of the label with your synthesis provider. 
LC-MS/MS Workflow Diagram

The following diagram outlines the critical decision points in the bioanalytical workflow.

LCMS_Workflow Sample Biological Matrix (Plasma/Serum) Spike Spike IS (Atorvastatin-d5) Sample->Spike 50 µL Equilibrate Equilibration (Mix 5-10 min) Spike->Equilibrate Extract Extraction (LLE or PPT) Equilibrate->Extract Sep LC Separation (C18 Column) Extract->Sep Inject Detect MS/MS Detection (ESI+) Sep->Detect MRM Data Quantitation (Ratio Area_d0 / Area_d5) Detect->Data

Figure 1: End-to-end bioanalytical workflow ensuring the IS tracks the analyte through extraction and ionization.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Recommended for high-sensitivity assays (LLOQ < 0.5 ng/mL) to minimize matrix effects.[1]

  • Preparation: Thaw plasma samples at room temperature. Vortex to mix.

  • IS Spiking: Aliquot 200 µL of plasma into a clean tube. Add 20 µL of Atorvastatin-d5 working solution (e.g., 500 ng/mL in 50% Methanol). Vortex for 30 seconds.

  • Buffering: Add 100 µL of Ammonium Acetate buffer (10 mM, pH 4.5) to stabilize the acid form.

  • Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE) .

  • Agitation: Shake on a reciprocating shaker for 10 minutes. Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Concentration: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (Acetonitrile:Water 50:50 + 0.1% Formic Acid).

Protocol B: Protein Precipitation (PPT)

Recommended for high-throughput screening (LLOQ > 1-5 ng/mL).[1]

  • IS Spiking: Aliquot 50 µL of plasma.

  • Precipitation: Add 150 µL of Acetonitrile containing Atorvastatin-d5 (200 ng/mL).

  • Mixing: Vortex vigorously for 1 minute.

  • Clarification: Centrifuge at 13,000 rpm for 10 minutes.

  • Injection: Transfer supernatant to autosampler vial. (Note: Dilute with water if peak shape is poor due to high organic content).[1]

Extraction Decision Tree

Extraction_Decision Start Select Extraction Method Sensitivity Required LLOQ? Start->Sensitivity HighSens < 1 ng/mL Sensitivity->HighSens LowSens > 5 ng/mL Sensitivity->LowSens LLE Protocol A: LLE (MTBE) HighSens->LLE Reduces Ion Suppression Clean Matrix Cleanliness? LowSens->Clean Dirty High Lipids/Salts Clean->Dirty Standard Standard Plasma Clean->Standard Dirty->LLE PPT Protocol B: PPT (ACN) Standard->PPT Faster Throughput

Figure 2: Decision matrix for selecting the optimal sample preparation strategy.

Validation Framework (FDA/EMA Compliance)

Internal Standard Variability

According to the FDA's "Evaluation of Internal Standard Responses" (2019), IS response does not need to be constant, but it must track the analyte.

  • Acceptance Criteria: The IS response in study samples should not deviate >50% from the mean IS response in calibration standards.

  • Drift: If a systematic drift is observed (e.g., gradual decrease in IS area over a run), check for source contamination or charging effects .[1]

Cross-Talk (Interference) Check

Because Atorvastatin and Atorvastatin-d5 are structurally similar, isotopic impurity can cause interference.[1]

  • IS Interference on Analyte: Inject a blank sample spiked only with IS.

    • Requirement: Area at analyte transition (559->440) must be < 20% of the LLOQ area.[1]

  • Analyte Interference on IS: Inject a ULOQ (Upper Limit of Quantitation) sample without IS.[1]

    • Requirement: Area at IS transition (564->445) must be < 5% of the average IS area.[1]

Matrix Factor (MF)

Calculate the Matrix Factor to ensure the d5 isotope effectively normalizes suppression. ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="display ng-star-inserted">




  • Goal: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) and consistent (%CV < 15%) across different lots of plasma.[1][2][3]

Troubleshooting & Best Practices

IssueRoot CauseCorrective Action
IS Area Variation Inconsistent pipetting or matrix effect.[1]Use positive displacement pipettes. Switch from PPT to LLE.
RT Shift > 0.1 min Deuterium isotope effect or column aging.Use a column with higher carbon load (C18 vs C8).[1] Ensure temperature control (40°C).
Signal Drop H/D Exchange.Avoid protic solvents with extreme pH for long storage. Keep stock solutions in Methanol, not acidic water.
Non-Linearity Cross-talk or saturation.Check isotopic purity of IS (>99% recommended).[1] Dilute high concentration samples.

References

  • US Food and Drug Administration (FDA). (2019).[1][4] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]

  • Bullen, W. W., et al. (1999).[1] Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin... in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry. [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]

  • PubChem. (2025).[1] Atorvastatin-d5 Sodium Salt | C33H34FN2NaO5. [Link][1]

  • El-Bagary, R. I., et al. (2014).[1] LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma.[4][5][6] Journal of Chromatographic Science. [Link]

Sources

Precision Bioanalysis: Atorvastatin-d5 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for LC-MS/MS Method Development

Executive Summary

Atorvastatin-d5 Sodium Salt is the stable isotope-labeled (SIL) internal standard of choice for the precise quantification of Atorvastatin in biological matrices.[1] Unlike the calcium salt form of the drug substance (Atorvastatin Calcium), the sodium salt form is frequently employed as an analytical standard due to its distinct solubility profile and stoichiometric simplicity.[1]

This guide provides the definitive physicochemical data, molecular weight calculations, and LC-MS/MS protocols required to integrate this standard into regulated bioanalytical workflows (GLP/GCP).

Key Identity Data
ParameterSpecification
Compound Name Atorvastatin-d5 Sodium Salt
CAS Number 222412-87-5
Molecular Formula C₃₃H₂₉D₅FN₂NaO₅
Molecular Weight 585.65 g/mol
Chemical Name Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-(phenyl-d5)-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Isotopic Enrichment ≥ 99% Deuterium (d5)

Physicochemical Analysis & Molecular Weight

Understanding the exact mass contribution of the salt and isotope label is critical for the preparation of accurate stock solutions.[1] Errors here propagate directly into calibration curves.[1]

Molecular Weight Breakdown

The molecular weight of 585.65 is derived from the monosodium salt of the deuterated free acid.[1]

  • Unlabeled Free Acid (C₃₃H₃₅FN₂O₅): ~558.64 Da

  • Deuterium Shift (+5 Da): Replacement of 5 Protons (¹H, 1.008) with 5 Deuteriums (²H, 2.014).[1]

    • Net Mass Increase:

      
      [1]
      
    • d5-Free Acid MW: ~563.67 Da[1]

  • Sodium Salt Formation: Replacement of the carboxylic acid Proton (H⁺) with a Sodium ion (Na⁺).[1]

    • Net Mass Increase:

      
      [1]
      
  • Final Calculation:

    
    [1]
    
Salt Form Critical Distinction

Warning: Do not confuse this standard with Atorvastatin-d5 Calcium Salt (CAS 222412-82-0), which is a hemicalcium complex (


).[1]
  • Sodium Salt MW: 585.65[1]

  • Calcium Salt MW: ~582.7 (per monomer unit) or ~1167.4 (dimer).

  • Impact: Using the wrong MW in calculations will result in a ~0.5% to 1.0% systematic error in internal standard concentration, potentially affecting response factor consistency.[1]

Bioanalytical Application (LC-MS/MS)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Atorvastatin-d5 corrects for matrix effects, ionization suppression, and extraction variability.

Mass Transitions (MRM)

In positive electrospray ionization (ESI+), the sodium salt dissociates in the acidic mobile phase.[1] The species detected is the protonated free acid [M+H]⁺ .[1]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Mechanism
Atorvastatin (Unlabeled) 559.3440.3Loss of Phenylcarbamoyl moiety (-119 Da)
Atorvastatin-d5 (Ring-d5) 564.3 445.3 d5 label is retained on the pyrrole core
Atorvastatin-d5 (Amide-d5) 564.3440.3d5 label is lost (Not recommended)

Technical Note: The most common commercial labeling position is on the 3-phenyl ring (attached to the pyrrole core). This position is metabolically stable and ensures the label is retained in the primary fragment (m/z 445.3).[1] Always verify the label position on your Certificate of Analysis (CoA).[1]

Experimental Workflow Diagram

BioanalysisWorkflow Stock Stock Prep (MeOH, 1 mg/mL) Dilution Working IS Soln (50% MeOH, 100 ng/mL) Stock->Dilution Dilute Spike Sample Spiking (50 µL Plasma + 10 µL IS) Dilution->Spike Add IS Extract Extraction (PPT or LLE) Spike->Extract Equilibrate LCMS LC-MS/MS Analysis (ESI+ MRM 564->445) Extract->LCMS Inject

Figure 1: Standardized workflow for integrating Atorvastatin-d5 Sodium Salt into plasma assays.

Experimental Protocol: Stock Solution Preparation

This protocol ensures accurate stoichiometry, correcting for the sodium salt form to yield a concentration equivalent to the Free Acid if required.[1]

Preparation Logic

Most bioanalytical methods target the Free Acid concentration.[1] You must account for the salt factor (


) and purity (

).[1]
  • Salt Factor (

    
    ): 
    
    
    
    [1]
  • Purity (

    
    ):  Chemical purity from CoA (e.g., 0.98 for 98%).
    
Step-by-Step Procedure
  • Weighing: Accurately weigh 1.00 mg of Atorvastatin-d5 Sodium Salt into a 1.5 mL amber glass vial.

  • Solvent Choice: Dissolve in Methanol (MeOH) .[1]

    • Why? Atorvastatin Sodium is highly soluble in MeOH.[1] Avoid 100% water as the free acid may precipitate if the pH drops, and stability is lower in pure aqueous solution.[1]

  • Volume Calculation: To prepare a stock of 1.0 mg/mL (as Salt) :

    
    [1]
    
  • Storage: Store at -20°C . Stability is typically >12 months in MeOH at this temperature.[1]

Troubleshooting & Stability[1]
  • Lactone Conversion: Atorvastatin can cyclize to its lactone form under acidic conditions.[1] Ensure stock solutions are neutral. Do not use acidic diluents (e.g., 0.1% Formic Acid) for long-term storage of the stock.[1]

  • Isotopic Interference: Inject a "Zero" sample (Matrix + IS only) to check for interference at the analyte transition (559.3 -> 440.3). The d5 label (+5 Da) usually provides sufficient resolution to prevent "cross-talk" unless the concentration is extremely high.[1]

References

  • Cayman Chemical. (2024).[1] Atorvastatin-d5 (calcium salt) Product Information. Retrieved from [1]

  • Toronto Research Chemicals. (2024).[1] Atorvastatin-d5 Sodium Salt Product Sheet. Retrieved from [1]

  • Hermann, R., et al. (2013).[1][2] "Simultaneous determination of atorvastatin and its metabolites in human plasma by LC-MS/MS." Journal of Clinical Pharmacology.

  • PubChem. (2024).[1][3] Atorvastatin-d5 Sodium Salt Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Sources

Navigating the Solubility Landscape of Atorvastatin-d5 Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Bioanalytical Method Development

In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is the gold standard for accurate quantification of drug candidates and their metabolites in biological matrices. Atorvastatin-d5 Sodium Salt, a deuterated analog of the widely prescribed lipid-lowering agent Atorvastatin, serves this crucial role. Its structural similarity and distinct mass spectrometric signature allow for precise correction of matrix effects and variability during sample processing and analysis. However, the successful implementation of any bioanalytical method hinges on a fundamental physicochemical property: solubility. A thorough understanding of the solubility of Atorvastatin-d5 Sodium Salt in various solvent systems is paramount for the preparation of accurate stock and working solutions, ensuring the integrity and reproducibility of experimental data.

This in-depth technical guide provides a comprehensive overview of the solubility of Atorvastatin-d5 Sodium Salt. We will delve into its physicochemical properties, explore its solubility in a range of common laboratory solvents, and provide detailed, field-proven protocols for its experimental determination. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently and effectively handle this essential analytical standard.

Physicochemical Properties of Atorvastatin-d5 Sodium Salt

Atorvastatin-d5 Sodium Salt is a synthetic, deuterated form of Atorvastatin sodium salt. The five deuterium atoms are typically located on the phenyl ring of the phenylcarbamoyl group, providing a stable isotopic label with a distinct mass shift for mass spectrometry-based detection.

Below is a summary of its key physicochemical properties:

PropertyValueSource
Chemical Formula C₃₃H₂₉D₅FN₂NaO₅[1]
Molecular Weight 585.65 g/mol [1]
Appearance White to Off-White Solid[2]
Storage 2-8°C Refrigerator, Under inert atmosphere[2]

The molecular structure of Atorvastatin possesses several functional groups that dictate its solubility behavior. The carboxylic acid, converted to its sodium salt, provides a hydrophilic center, enhancing aqueous solubility. Conversely, the multiple aromatic rings and the long carbon chain contribute to its lipophilic character. This amphiphilic nature results in a complex solubility profile that is highly dependent on the polarity of the solvent and the pH of aqueous solutions.

cluster_atorvastatin Atorvastatin-d5 Sodium Salt Structure atorvastatin Atorvastatin-d5 Sodium Salt hydrophilic Hydrophilic Region (Sodium Carboxylate) atorvastatin->hydrophilic Increases aqueous solubility lipophilic1 Lipophilic Region (Aromatic Rings) atorvastatin->lipophilic1 Increases organic solvent solubility lipophilic2 Lipophilic Region (Alkyl Chain) atorvastatin->lipophilic2 Contributes to lipophilicity deuterium Deuterium Label (d5-phenyl) atorvastatin->deuterium Internal Standard for Mass Spec

Caption: Molecular regions of Atorvastatin-d5 Sodium Salt influencing solubility.

Solubility Profile of Atorvastatin Salts

Direct, experimentally determined quantitative solubility data for Atorvastatin-d5 Sodium Salt is not extensively published. However, the solubility of its non-deuterated counterpart, Atorvastatin Sodium Salt, as well as the closely related Atorvastatin Calcium Salt, is well-documented and serves as a reliable proxy. The minor increase in molecular weight due to deuterium substitution is not expected to significantly alter the macroscopic property of solubility.

The following table summarizes the available solubility data for Atorvastatin salts in a variety of common laboratory solvents.

SolventAtorvastatin Calcium SaltAtorvastatin Sodium Salt
Water Very slightly soluble[3]Data not readily available
Distilled Water 0.181 mg/mL[4]Very slightly soluble[5]
Phosphate Buffer (pH 6.8) Slightly solubleData not readily available
Phosphate Buffer (pH 7.4) Very slightly soluble[6]Very slightly soluble[7]
Aqueous solutions (pH < 4) Insoluble[6][8]Insoluble[8]
Methanol Freely soluble[8]; 68.315 mg/mL[4]Soluble[9]
Ethanol Slightly soluble[6][8]; ~0.5 mg/mL[10]~0.5 mg/mL[11]
Acetonitrile Very slightly soluble[6][8]Data not readily available
Dimethyl Sulfoxide (DMSO) ~15 mg/mL[10]~15 mg/mL[11]
Dimethylformamide (DMF) ~25 mg/mL[10]~25 mg/mL[11]

Key Insights from the Solubility Data:

  • pH-Dependent Aqueous Solubility: Atorvastatin's solubility in aqueous media is highly dependent on pH. As a carboxylic acid with a pKa of approximately 4.46, it is practically insoluble in acidic solutions (pH < 4) where it exists in its non-ionized form.[5] Its solubility increases in neutral to basic conditions as the carboxyl group is deprotonated.

  • High Solubility in Polar Aprotic Solvents: Atorvastatin salts exhibit good solubility in polar aprotic solvents such as DMSO and DMF.[10][11] This is a critical consideration for the preparation of high-concentration stock solutions for bioanalytical applications.

  • Moderate to High Solubility in Alcohols: Methanol is an excellent solvent for Atorvastatin salts, while ethanol shows more limited solvating power.[4][6][8][9][10][11]

  • Practical Considerations for Aqueous Solutions: For preparing aqueous solutions, it is often recommended to first dissolve the compound in a small amount of an organic solvent like DMSO or DMF and then dilute with the aqueous buffer of choice.[10][11] This technique overcomes the kinetic limitations of dissolving a poorly water-soluble compound directly in an aqueous medium. However, it is important to note that aqueous solutions of Atorvastatin may not be stable for extended periods.[10]

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The determination of equilibrium solubility is a fundamental experiment in pre-formulation and bioanalytical studies. The shake-flask method is a widely accepted and robust technique for this purpose. The following protocol provides a detailed, step-by-step guide for determining the solubility of Atorvastatin-d5 Sodium Salt.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached. At equilibrium, the solvent is saturated with the solute, and the concentration of the dissolved solute represents the equilibrium solubility.

Materials and Equipment
  • Atorvastatin-d5 Sodium Salt

  • Selected solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer

  • Volumetric flasks and pipettes

Experimental Workflow

cluster_workflow Shake-Flask Solubility Determination Workflow start Start step1 Add excess Atorvastatin-d5 Sodium Salt to solvent start->step1 step2 Agitate at constant temperature (e.g., 24-72 h) step1->step2 step3 Allow to equilibrate (check for undissolved solid) step2->step3 step4 Filter the supernatant (0.22 µm syringe filter) step3->step4 step5 Dilute the filtrate with mobile phase step4->step5 step6 Analyze by HPLC-UV or LC-MS/MS step5->step6 end Determine Solubility (mg/mL or µg/mL) step6->end

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Protocol
  • Preparation of Solvent Systems: Prepare all necessary aqueous buffers and ensure they are at the desired pH. For organic solvents, use HPLC-grade or equivalent purity.

  • Addition of Solute: To a series of vials, add an excess amount of Atorvastatin-d5 Sodium Salt to a known volume of each solvent system. The key is to ensure that there is undissolved solid remaining at the end of the experiment, confirming that the solution is saturated. A good starting point is to add approximately 2-5 mg of the compound to 1 mL of solvent.

  • Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this can take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solute does not change over time).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility) into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility. Discard the first few drops of the filtrate to avoid any potential adsorption of the analyte onto the filter membrane.

  • Sample Preparation for Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. A standard calibration curve of Atorvastatin-d5 Sodium Salt of known concentrations should be prepared in the same diluent to allow for accurate quantification.

  • Calculation: Calculate the solubility of Atorvastatin-d5 Sodium Salt in each solvent system by back-calculating from the measured concentration of the diluted sample, taking the dilution factor into account. The results are typically expressed in mg/mL or µg/mL.

Causality Behind Experimental Choices
  • Use of Excess Solid: This ensures that the solution reaches saturation, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Sufficient Agitation Time: This is necessary to ensure that the system has reached equilibrium. For some compounds and solvent systems, dissolution can be a slow process.

  • Filtration: This step is essential to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to erroneously high solubility values.

  • Validated Analytical Method: The use of a specific and validated analytical method, such as HPLC, ensures accurate and reliable quantification of the dissolved analyte.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of Atorvastatin-d5 Sodium Salt is a prerequisite for its effective use as an internal standard in bioanalytical studies. This guide has provided a detailed overview of its physicochemical properties, a summary of the available solubility data for its non-deuterated analogs, and a robust, step-by-step protocol for its experimental determination.

While the provided data for Atorvastatin sodium and calcium salts offers a strong foundation, the generation of specific, experimentally determined solubility data for Atorvastatin-d5 Sodium Salt in a wider range of biorelevant media (e.g., simulated gastric and intestinal fluids) would be a valuable contribution to the scientific community. Such data would further enhance the precision and accuracy of bioanalytical methods for Atorvastatin, ultimately contributing to a better understanding of its pharmacokinetics and clinical efficacy.

References

  • Liang, G. Y., Sun, W. J., Ai, Z. W., Liu, J. P., Ruan, C. Y., & Jiang, C. J. (2025). Effect of Surfactants on the Solubility of Atorvastatin Calcium. Open Access Library Journal, 12, 1-10.
  • Shailender, J., et al. (2013). Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies.
  • Briti Scientific. (n.d.). Atorvastatin Acid Sodium salt. Retrieved from [Link]

  • Al-Kinani, M. H., & Al-Khedairy, E. B. (2019). Solubility and Dissolution Enhancement of Atorvastatin Calcium using Solid Dispersion Adsorbate Technique. Iraqi Journal of Pharmaceutical Sciences, 28(2), 105-117.
  • Astuti, P., et al. (2022). Solubility improvement of atorvastatin using deep eutectic solvents. Journal of Applied Pharmaceutical Science, 12(8), 133-140.
  • Al-khedairy, E. B., & Al-kinani, M. H. (2019). Improved solubility, dissolution, and oral bioavailability for atorvastatin- Pluronic® solid dispersions.
  • Al-Gareeb, A. I., et al. (2022). Solubility Enhancement of Atorvastatin Tablets by Solid Dispersions Using Fenugreek Seed Mucilage. Saudi Journal of Medical and Pharmaceutical Sciences, 8(11), 649-656.
  • PubChem. (n.d.). Atorvastatin-d5 Sodium Salt. Retrieved from [Link]

  • PubChem. (n.d.). Atorvastatin Sodium. Retrieved from [Link]

  • Chawla, A. P., Pandey, S., & Monika. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 885-899.
  • Jetir. (2022). Solubility Enhancement of selected statins using different approaches. Retrieved from [Link]

  • Patel, V. R., et al. (2010). PREPARATION AND SOLID STATE CHARACTERIZATION OF ATORVASTATIN NANOSUSPENSIONS FOR ENHANCED SOLUBILITY AND DISSOLUTION. International Journal of PharmTech Research, 2(4), 2506-2514.
  • Patel, K. N., et al. (2016). Development and Validation of a Discriminating Dissolution Method for Atorvastatin Delayed-Release Nanoparticles Using a Flow-Through Cell Apparatus.
  • Shah, C. (2023). SOLUBILITY ENHANCEMENT OF ATORVASTATIN BY DIFFERENT SOLUBILITY ENHANCEMENT TECHNIQUES-A COMPARISION STUDY. Pharma Science Monitor, 14(2).
  • Pharmaffiliates. (n.d.). Atorvastatin-d5 Sodium Salt. Retrieved from [Link]

Sources

Atorvastatin-d5 Sodium Salt: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth examination of the synthesis, characterization, and application of the deuterated internal standard in advanced bioanalytical studies.

Introduction: The Quintessential Internal Standard for Atorvastatin Bioanalysis

Atorvastatin, a cornerstone in the management of hypercholesterolemia, is a widely prescribed inhibitor of HMG-CoA reductase.[1] Accurate quantification of atorvastatin and its metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. To achieve the high degree of precision and accuracy required in these analyses, a stable, reliable internal standard is indispensable. Atorvastatin-d5 Sodium Salt, with the Chemical Abstracts Service (CAS) number 222412-87-5 , has emerged as the gold standard for this purpose.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of Atorvastatin-d5 Sodium Salt. We will delve into its physicochemical properties, the rationale behind its synthesis, and a detailed, field-proven protocol for its application in bioanalytical methodologies. This guide is structured to provide not just procedural steps, but also the scientific reasoning that underpins them, ensuring a self-validating system for your experimental work.

Physicochemical Characteristics and Quality Control

A thorough understanding of the physicochemical properties of Atorvastatin-d5 Sodium Salt is fundamental to its effective use. The key characteristics are summarized in the table below.

PropertyValueSource
CAS Number 222412-87-5[2]
Molecular Formula C₃₃H₂₉D₅FN₂NaO₅[2]
Molecular Weight 585.65 g/mol [2]
Appearance White to Off-White Solid[2]
Solubility Soluble in DMSO and Methanol[3]
Storage 2-8°C, under inert atmosphere, protected from moisture[2]

The quality of the deuterated standard is critical for the integrity of bioanalytical data. A typical certificate of analysis will specify the isotopic enrichment, the percentage of non-deuterated species, and the presence of any trace organic impurities. High-resolution mass spectrometry and HPLC with UV detection are employed to characterize the impurity profile, which may include residual protiated atorvastatin and minor positional isotopomers.

The Rationale and Synthesis of Deuterated Atorvastatin

The synthesis of Atorvastatin-d5 Sodium Salt involves the strategic incorporation of five deuterium atoms onto the phenyl ring of the atorvastatin molecule. This is typically achieved by using deuterated starting materials in the synthetic process. The primary advantage of this specific deuteration is the creation of a molecule that is chemically identical to the analyte of interest (atorvastatin) in terms of its chromatographic behavior and ionization efficiency, yet is easily distinguishable by a mass spectrometer due to its increased mass.

The Paal-Knorr synthesis is a common route for the industrial production of atorvastatin and can be adapted for the synthesis of its deuterated analogue. This multi-step process involves the condensation of an amine with a 1,4-dicarbonyl compound to form the pyrrole ring, a core structure of atorvastatin. To introduce the deuterium atoms, a deuterated aniline (aniline-d5) is used as a key starting material.

Synthesis_Rationale cluster_synthesis Synthetic Strategy cluster_properties Resulting Properties Deuterated_Aniline Aniline-d5 (Starting Material) Paal_Knorr Paal-Knorr Pyrrole Synthesis Deuterated_Aniline->Paal_Knorr Incorporation of Deuterium Atorvastatin_d5_Intermediate Deuterated Atorvastatin Intermediate Paal_Knorr->Atorvastatin_d5_Intermediate Final_Steps Hydrolysis & Salt Formation Atorvastatin_d5_Intermediate->Final_Steps Atorvastatin_d5_Na Atorvastatin-d5 Sodium Salt Final_Steps->Atorvastatin_d5_Na Identical_Chromatography Identical Chromatographic Retention Time Atorvastatin_d5_Na->Identical_Chromatography Identical_Ionization Identical Ionization Efficiency Atorvastatin_d5_Na->Identical_Ionization Different_Mass Distinct Mass-to-Charge Ratio (m/z) Atorvastatin_d5_Na->Different_Mass caption Synthesis and properties of Atorvastatin-d5 Sodium Salt.

Caption: Synthesis and properties of Atorvastatin-d5 Sodium Salt.

This synthetic approach ensures that the resulting Atorvastatin-d5 Sodium Salt co-elutes with the non-deuterated atorvastatin during liquid chromatography, minimizing the risk of matrix effects differentially impacting the analyte and the internal standard. The +5 Da mass shift allows for their simultaneous detection and quantification by tandem mass spectrometry (MS/MS) without mutual interference.

Application in Bioanalysis: A Validated LC-MS/MS Protocol

The primary application of Atorvastatin-d5 Sodium Salt is as an internal standard in the quantification of atorvastatin in biological samples, most commonly human plasma. The following is a detailed, step-by-step protocol for a robust and sensitive LC-MS/MS method.

Preparation of Stock and Working Solutions
  • Atorvastatin and Atorvastatin-d5 Sodium Salt Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of each standard in methanol to obtain a final concentration of 1 mg/mL. Store these stock solutions at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the atorvastatin stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Working Solution (10 ng/mL): Dilute the Atorvastatin-d5 Sodium Salt stock solution with the same solvent mixture to a final concentration of 10 ng/mL.

Sample Preparation from Human Plasma

This protocol utilizes a protein precipitation method for its simplicity and high throughput.

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of human plasma (either a calibration standard, quality control sample, or an unknown sample).

  • Internal Standard Spiking: Add 20 µL of the 10 ng/mL Atorvastatin-d5 Sodium Salt working solution to each tube and vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see chromatographic conditions below) and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow Start Start: Human Plasma Sample (100 µL) Spike_IS Spike with Atorvastatin-d5 Sodium Salt (20 µL of 10 ng/mL) Start->Spike_IS Precipitate Add Ice-Cold Acetonitrile (300 µL) Spike_IS->Precipitate Vortex Vortex for 1 minute Precipitate->Vortex Centrifuge Centrifuge at 10,000 rpm for 10 min at 4°C Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze caption Plasma sample preparation workflow.

Caption: Plasma sample preparation workflow.

Liquid Chromatography Conditions

The chromatographic separation is crucial for resolving the analyte from endogenous plasma components.

ParameterCondition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B over 5 minutes, followed by a 2-minute re-equilibration at 30% B
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry Conditions

Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
AtorvastatinQ1: 559.3 m/z → Q3: 440.2 m/z[4]
Atorvastatin-d5Q1: 564.3 m/z → Q3: 445.2 m/z
Collision Energy Optimized for each transition
Dwell Time 100 ms

Data Analysis and Validation

The concentration of atorvastatin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve generated from the standards. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability. Stability studies should assess the integrity of atorvastatin in plasma under various conditions, including freeze-thaw cycles and storage at different temperatures.[5][6]

Conclusion

Atorvastatin-d5 Sodium Salt is an indispensable tool for the accurate and precise quantification of atorvastatin in biological matrices. Its chemical and physical properties, which closely mimic those of the unlabeled drug, combined with its distinct mass, make it an ideal internal standard for LC-MS/MS-based bioanalysis. The detailed protocol provided in this guide, when executed with care and attention to quality control, will enable researchers to generate high-quality, reliable data for their pharmacokinetic and clinical studies. The self-validating nature of using a stable isotope-labeled internal standard provides a robust foundation for any bioanalytical workflow.

References

  • LC-MS-MS simultaneous determination of atorvastatin and ezetimibe in human plasma. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Development of an LC/MS/MS Assay for Atorvastatin in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. (n.d.). Agilent. Retrieved January 31, 2026, from [Link]

  • LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. (n.d.). Shimadzu. Retrieved January 31, 2026, from [Link]

  • LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. (2013, July 24). Journal of Chromatographic Science. Retrieved January 31, 2026, from [Link]

  • The quantitation of atorvastatin in human plasma by solid phase micro-extraction followed by LC-MS/MS and its application to pharmacokinetics study. (2016, August). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Process for the preparation of atorvastatin calcium. (n.d.). Google Patents.
  • UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype. (2018, October 25). PubMed. Retrieved January 31, 2026, from [Link]

  • Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • The synthesis of atorvastatin intermediates. (n.d.). Atlantis Press. Retrieved January 31, 2026, from [Link]

  • Atorvastatin Calcium Tablets. (2019, November 22). USP-NF. Retrieved January 31, 2026, from [Link]

  • Stability-indicating high performance liquid chromatographic determination of atorvastatin calcium in pharmaceutical dosage form. (2016, August). ResearchGate. Retrieved January 31, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF ATORVASTATIN IN HUMAN PLASMA. (2021, October 1). Asian Journal of Medicine & Health Sciences. Retrieved January 31, 2026, from [Link]

  • Atorvastatin-d5 Sodium Salt. (n.d.). Pharmaffiliates. Retrieved January 31, 2026, from [Link]

  • Stability of atorvastatin in human plasma. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • A process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds. (n.d.). Google Patents.

Sources

Atorvastatin-d5: A Precision Tool for Tracing Drug Biotransformation

[1][2]

Executive Summary

In the landscape of drug metabolism and pharmacokinetics (DMPK), Atorvastatin-d5 (Calcium Salt) serves as more than a simple internal standard; it is a high-fidelity tracer for mapping metabolic pathways.[1][2] This guide details the technical application of Atorvastatin-d5 (CAS: 222412-82-0) in identifying metabolites and validating quantitative bioanalytical methods.[1][2] By leveraging the kinetic stability of the deuterium label on the pyrrole-bound phenyl ring, researchers can distinguish exogenous drug-derived signals from endogenous interferences and accurately quantify the parent drug alongside its active metabolites (ortho- and para-hydroxyatorvastatin) in complex biological matrices.[1]

Technical Foundation: Structure and Isotopic Stability

Chemical Identity[1]
  • Compound: Atorvastatin-d5 (Calcium Salt)[1][2][3][4]

  • Label Position: The five deuterium atoms are located on the phenyl ring attached to the C3 position of the pyrrole core .

  • Crucial Design Feature: The primary metabolic "soft spot" of Atorvastatin is the phenylaminocarbonyl (anilide) ring at position C4, which undergoes CYP3A4-mediated hydroxylation.

  • Implication: Because the deuterium label is located on the metabolically stable C3-phenyl ring—distinct from the site of oxidation—the +5 Da mass shift is retained in the major metabolites. This allows the d5-labeled molecule to act as a permanent "beacon" throughout the metabolic cascade.

The "Mass Shift" Strategy

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the d5-analog provides a predictable mass shift ($ \Delta m = +5

12
  • Parent ($ d_0 $): m/z 559.4[1][2][5]

  • Tracer ($ d_5 $): m/z 564.4[1][2]

  • Metabolite ($ d_0 $-OH): m/z 575.4[1][2]

  • Labeled Metabolite ($ d_5 $-OH): m/z 580.4[1][2]

This "Twin Ion" signature eliminates false positives in Metabolite Identification (MetID) studies, as only peaks exhibiting the corresponding +5 Da shifted partner are confirmed drug-related species.[1][2]

Application I: Quantitative Bioanalysis (The Gold Standard)[1][2]

Experimental Logic

In quantitative assays, Atorvastatin-d5 is the preferred Internal Standard (IS) over structural analogs (e.g., Pitavastatin) because it shares identical physicochemical properties (retention time, ionization efficiency) with the analyte, perfectly compensating for matrix effects and recovery losses.[1][2]

LC-MS/MS Protocol

Objective: Quantify Atorvastatin in human plasma (LLOQ: 0.1 ng/mL).

Step 1: Sample Preparation (Protein Precipitation) [1][2]
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike IS: Add 20 µL of Atorvastatin-d5 working solution (100 ng/mL in MeOH).

  • Precipitate: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Mix at high speed for 5 minutes.

  • Clarify: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase).

Step 2: Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0.0 min: 30% B[1][2]

    • 2.5 min: 95% B[2]

    • 3.5 min: 95% B[2]

    • 3.6 min: 30% B (Re-equilibration)

Step 3: Mass Spectrometry Parameters (MRM)

The transition monitors the cleavage of the amide bond or loss of the side chain. Since the d5 label is on the core C3-phenyl, the product ion also retains the label.

AnalytePolarityPrecursor (Q1)Product (Q3)Collision Energy (eV)
Atorvastatin (

)
ESI+559.2440.225
Atorvastatin-d5 (

)
ESI+564.2445.225
o-OH-Atorvastatin ESI+575.2440.225
p-OH-Atorvastatin ESI+575.2440.225

Note: The hydroxy metabolites lose the hydroxylated anilide ring during fragmentation, generating the same core fragment (m/z 440.2) as the parent.[2] This is a critical mechanistic insight for setting up the MS method.

Application II: Tracing Biotransformation (MetID)

Mapping the CYP3A4 Pathway

Atorvastatin undergoes extensive first-pass metabolism by CYP3A4.[2] The d5-tracer is essential here to differentiate the ortho- and para-isomers and confirm lactonization (which is reversible and pH-dependent).[1][2]

Visualization: Metabolic Pathway & d5 Retention

The following diagram illustrates the flow of the d5 label through the metabolic pathway.

Atorvastatin_Metabolismcluster_legendKey LogicParentAtorvastatin (d0 / d5)[m/z 559 / 564]Orthoo-OH-Atorvastatin(Active)[m/z 575 / 580]Parent->OrthoCYP3A4(Hydroxylation)Parap-OH-Atorvastatin(Active)[m/z 575 / 580]Parent->ParaCYP3A4(Hydroxylation)LactoneAtorvastatin Lactone(Inactive)[m/z 541 / 546]Parent->LactoneUGT / Spontaneous(-H2O)OrthoLactoneo-OH-Lactone[m/z 557 / 562]Ortho->OrthoLactone-H2OParaLactonep-OH-Lactone[m/z 557 / 562]Para->ParaLactone-H2OLactone->ParentEsterase(+H2O)Lactone->OrthoLactoneCYP3A4Lactone->ParaLactoneCYP3A4Note1d5 label on C3-Phenyl is RETAINEDin all depicted metabolites.

Caption: CYP3A4-mediated metabolic pathway of Atorvastatin. The d5 label (C3-phenyl) remains intact during hydroxylation of the C4-anilide ring, ensuring all metabolites exhibit the +5 Da shift.[1]

In Vitro Incubation Protocol (Microsomes)

To identify metabolites using the d5-tracer:

  • System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1][2]

  • Substrate: Mix Atorvastatin ($ d_0

    
     d_5 $) in a 1:1 molar ratio (10 µM total).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM $ MgCl_2 $.[1][2]

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Incubation: 37°C for 60 minutes.

  • Quench: Add ice-cold ACN (1:3 v/v).

  • Analysis: Perform Full Scan MS (m/z 400–700) and Data-Dependent Acquisition (DDA).

  • Data Interpretation: Filter for "Twin Peaks" separated by exactly 5.007 Da.[2] Peaks lacking this partner are matrix background.[2]

Experimental Workflow Diagram

The following workflow ensures data integrity from sample prep to data analysis.

WorkflowSampleBiological Sample(Plasma/Microsomes)SpikeSpike IS(Atorvastatin-d5)Sample->SpikeInternal StdPrepProtein Precipitation(ACN + 0.1% FA)Spike->PrepExtractionLCUHPLC Separation(C18 Gradient)Prep->LCSupernatantMSMS/MS Detection(MRM / HRMS)LC->MSESI+DataData Processing(Ratio d0/d5)MS->DataQuant/QualData->SampleQC Failure?Repeat

Caption: Bioanalytical workflow utilizing Atorvastatin-d5 for normalization of extraction recovery and matrix ionization effects.

References

  • FDA Label. (2024).[1][2] Lipitor (Atorvastatin Calcium) Prescribing Information. U.S. Food and Drug Administration.[7] Link

  • Hermann, R., et al. (2006).[1][2] Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 45(10), 1033-1052.[1][2] Link

  • Vivan Life Sciences. (2024). Atorvastatin-d5 Structure and Specifications (CAS 222412-82-0).[1][2][3] Vivan Life Sciences Catalog. Link

  • Cayman Chemical. (2024).[1][2] Atorvastatin-d5 (calcium salt) Product Information. Cayman Chemical.[2] Link

  • BenchChem. (2025).[1][2][8] Application Notes and Protocols for Atorvastatin Metabolism Assay. BenchChem Technical Resources. Link[1][2]

  • Gui-Len, D., et al. (2009).[1][2] Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Link

  • Jemal, M., et al. (1999).[1][2] LC/MS/MS determination of atorvastatin and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

Methodological & Application

Application Note: Atorvastatin-d5 Sodium Salt in Regulated DMPK Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Quantitation & Matrix Effect Correction in Plasma Matrices

Introduction: The Gold Standard for Statin Bioanalysis

In the high-stakes environment of preclinical DMPK (Drug Metabolism and Pharmacokinetics), data integrity is non-negotiable. Atorvastatin, a lipophilic HMG-CoA reductase inhibitor, presents specific bioanalytical challenges: high protein binding (>98%), susceptibility to lactone interconversion, and significant matrix effects in electrospray ionization (ESI).

Atorvastatin-d5 Sodium Salt serves as the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for these studies. Unlike structural analogs (e.g., Rosuvastatin), the d5-isotopolog co-elutes with the analyte, experiencing the exact same ionization environment at the millisecond scale. This guide details the protocol for utilizing Atorvastatin-d5 to normalize matrix effects and ensure FDA/EMA M10 compliance.

Technical Specifications & Chemical Profile
ParameterSpecification
Compound Name Atorvastatin-d5 Sodium Salt
Chemical Structure Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-(phenyl-d5) -4-(phenylcarbamoyl)-5-isopropylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Molecular Weight ~585.65 Da (Sodium Salt) / ~563.65 Da (Free Acid equivalent)
Isotopic Purity ≥ 99% atom D
Solubility Soluble in Methanol, DMSO, and Acetonitrile/Water mixtures.[1] Sparingly soluble in pure water.
Storage -20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent moisture uptake.
pKa ~4.5 (Carboxylic acid moiety)

Critical Handling Note: The sodium salt form is chosen to match the pharmaceutical formulation, ensuring identical solubility kinetics during stock preparation. However, in acidic LC mobile phases, it exists as the free acid.

Scientific Rationale: The Mechanism of Matrix Correction

In LC-MS/MS, phospholipids and endogenous peptides in plasma often co-elute with Atorvastatin, causing Ion Suppression (competition for charge in the ESI droplet).

  • Without SIL-IS: The analyte signal drops unpredictably between samples, ruining accuracy.

  • With Atorvastatin-d5: The IS co-elutes perfectly. If the analyte is suppressed by 40%, the IS is also suppressed by 40%. The Ratio (Analyte/IS) remains constant, preserving quantitation accuracy.

Visualization: Ion Suppression Correction Logic

MatrixEffectCorrection cluster_ESI ESI Source (Ionization) Matrix Plasma Matrix (Phospholipids) Analyte Atorvastatin (Analyte) Matrix->Analyte Suppresses Signal IS Atorvastatin-d5 (Internal Std) Matrix->IS Suppresses Signal (Identical Magnitude) Detector Mass Spec Detector Analyte->Detector Signal Drop (e.g., -40%) IS->Detector Signal Drop (e.g., -40%) Result Quantitation Ratio (Analyte Area / IS Area) REMAINS CONSTANT Detector->Result

Caption: The SIL-IS compensates for matrix effects by experiencing identical ionization suppression as the analyte.

Experimental Protocol: High-Sensitivity LC-MS/MS Workflow
Phase A: Stock Solution Preparation

Objective: Create stable stock solutions free from degradation (lactone formation).

  • Primary Stock (1 mg/mL): Dissolve Atorvastatin-d5 Sodium Salt in Methanol .

    • Why Methanol? Avoids hydrolysis. Do not use acidic diluents for storage.

  • Working Standard (IS Spiking Solution): Dilute Primary Stock to 100 ng/mL in 50:50 Acetonitrile:Water.

    • Stability Check: Store at 4°C. Stable for <1 week. Re-verify against fresh stock if older.

Phase B: Sample Preparation (Protein Precipitation)

Objective: Break the >98% protein binding complex to release the drug.

  • Aliquot: Transfer 50 µL of plasma (Rat/Mouse/Human) to a 96-well plate.

  • IS Addition: Add 10 µL of Atorvastatin-d5 Working Standard (100 ng/mL).

    • Self-Validating Step: Ensure IS is added before precipitation to correct for extraction recovery losses.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

    • Mechanism:[2] The acid helps dissociate the drug from albumin; ACN precipitates the proteins.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly (or dilute 1:1 with water if peak shape is poor due to solvent strength).

Phase C: LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 2.0 min: 95% B (Elute Atorvastatin/d5)

    • 2.5 min: 95% B (Wash phospholipids)

    • 2.6 min: 30% B (Re-equilibrate)

MRM Transitions (Positive Mode ESI+):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Atorvastatin 559.2

440.22550
Atorvastatin-d5 564.2

445.22550

Note: The +5 Da shift is retained in the product ion, confirming the label is located on a stable fragment (typically the phenyl ring).

Validation & Quality Assurance (FDA M10 Guidelines)

To ensure the protocol is "Self-Validating," perform these specific checks:

1. IS Interference Check (Cross-Talk)[3]
  • Test: Inject a "Blank + IS" sample. Monitor the Analyte channel (559.2 -> 440.2).

  • Acceptance Criteria: Signal in the analyte channel must be ≤ 5% of the LLOQ response.

  • Troubleshooting: If signal exists, your d5-standard may contain unlabeled impurities (check Certificate of Analysis) or the mass resolution is too low.

2. Deuterium Exchange (Scrambling)
  • Test: Incubate Atorvastatin-d5 in plasma at room temperature for 4 hours. Extract and analyze.

  • Observation: Look for a decrease in the 564.2 peak and appearance of 563.2 or 559.2.

  • Result: Aromatic deuteriums (phenyl ring) are generally stable. If scrambling occurs, check for extreme pH in the mobile phase.

3. Matrix Factor (MF) Evaluation

Calculate the IS-Normalized Matrix Factor :



  • Target: The CV of the IS-Normalized MF across 6 different lots of plasma (including lipemic/hemolyzed) should be < 15% .

Workflow Visualization

BioanalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (Unknown Conc.) Spike Spike IS (Atorvastatin-d5) Sample->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Normalize Extraction Centrifuge Centrifuge (4000g, 10 min) PPT->Centrifuge Inject Inject Supernatant Centrifuge->Inject Separation UHPLC Separation (C18 Column) Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Co-elution of Analyte & IS Data Data Processing Ratio = Area(Ana)/Area(IS) Detection->Data

Caption: Step-by-step workflow ensuring IS is present throughout extraction and ionization steps.

References
  • FDA M10 Bioanalytical Method Validation Guidance. (2022). Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4] Link

  • Hermann, M., et al. (2006). Pharmacokinetics of atorvastatin in patients with statin-associated myopathy. Clinical Pharmacology & Therapeutics. (Demonstrates high protein binding relevance). Link

  • Jemal, M., et al. (1999). LC/MS/MS determination of HMG-CoA reductase inhibitors (statins) in human plasma.[5] Journal of Pharmaceutical and Biomedical Analysis. (Foundational work on Statin LC-MS). Link

  • PubChem Compound Summary. (2025). Atorvastatin-d5 Sodium Salt.[1][6][7] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression of At-d₅

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression, specifically focusing on the analysis of Atorvastatin and its stable isotope-labeled internal standard, Atorvastatin-d5 (At-d₅), by Liquid Chromatography-Mass Spectrometry (LC-MS). As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve these common yet critical issues.

The core principle of this guide is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might be facing in the lab. Each answer provides not just a solution, but the scientific reasoning behind it.

Q1: My Atorvastatin-d5 signal is significantly lower in plasma samples compared to the neat (pure solvent) standard. What is happening?

This is a classic symptom of ion suppression . In electrospray ionization (ESI), your analyte (At-d₅) and co-eluting components from the sample matrix (e.g., salts, proteins, lipids) compete for the limited charge and space at the surface of the ESI droplet.[1][2] When matrix components are present in high concentrations, they can hinder the efficient ionization of your analyte, leading to a reduced signal intensity.[3] The phenomenon is not an issue of instrument sensitivity but rather a matrix-induced reduction in ionization efficiency.[2]

It's crucial to address this because At-d₅ is your internal standard, designed to mimic the behavior of Atorvastatin.[4] If its signal is suppressed, the accuracy and precision of your quantitative results for the parent drug will be compromised.[2]

Q2: I suspect ion suppression is affecting my At-d₅ signal. How can I definitively confirm and locate it?

To confirm and pinpoint the retention time where ion suppression occurs, a post-column infusion experiment is the gold standard. This technique allows you to visualize the effect of the matrix on a constant analyte signal.[5]

Here's the logic: you continuously infuse a solution of your analyte (Atorvastatin or At-d₅) directly into the MS source while injecting a blank, extracted matrix sample (e.g., plasma extract without the analyte) onto the LC column.

  • If there is no ion suppression , you will see a stable, flat baseline signal for your analyte.

  • If ion suppression occurs , you will observe a significant dip in the baseline at the retention time where the interfering matrix components elute.[5]

This "suppression zone" is the critical window you need to be aware of. If your At-d₅ peak elutes within this zone, its signal will be compromised.

Q3: What are the most common sources of ion suppression when analyzing Atorvastatin in plasma?

In bioanalysis, especially with plasma or serum, the primary culprits are phospholipids and salts.[6]

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression. They are often co-extracted with the analytes, particularly with simple sample preparation methods like protein precipitation, and tend to elute in the middle of a typical reversed-phase chromatographic run, a region where many drug compounds also elute.[6]

  • Salts and Buffers: Non-volatile salts (e.g., phosphates, sodium chloride) from buffers or the biological matrix itself can crystallize in the ESI source, leading to a rapid decrease in signal and source contamination.[7]

The goal of your sample preparation and chromatography should be to effectively remove or separate these interferences from your analyte.

Q4: My current protein precipitation protocol isn't sufficient to eliminate ion suppression. What should I do next?

While protein precipitation is fast and simple, it is often insufficient for removing phospholipids and other small-molecule interferences.[6][8] If you've confirmed that ion suppression is still an issue, it's time to implement a more rigorous sample cleanup strategy.

G start Problem: Ion Suppression (Low At-d₅ signal in matrix) confirm Confirm with Post-Column Infusion Experiment start->confirm evaluate Evaluate Sample Prep confirm->evaluate ppt Protein Precipitation (Insufficient) evaluate->ppt Current Method lle Implement Liquid-Liquid Extraction (LLE) evaluate->lle Alternative plr Use Phospholipid Removal Plates (PLR) evaluate->plr Alternative spe Implement Solid-Phase Extraction (SPE) ppt->spe Next Step optimize_lc Optimize Chromatography spe->optimize_lc lle->optimize_lc plr->optimize_lc gradient Modify Gradient Profile optimize_lc->gradient column Change Column Chemistry optimize_lc->column uplc Switch to UPLC/UHPLC optimize_lc->uplc optimize_ms Optimize MS Source gradient->optimize_ms column->optimize_ms uplc->optimize_ms temp Increase Source Temperature optimize_ms->temp gas Adjust Nebulizer/Drying Gas optimize_ms->gas validate Validate Method temp->validate gas->validate

Sources

Technical Support Center: Optimizing Atorvastatin-d5 Fragmentation for Robust MRM Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) methods for Atorvastatin-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting quantitative LC-MS/MS assays using deuterated atorvastatin as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the correct precursor ion (Q1) m/z for Atorvastatin-d5?

A1: The selection of the precursor ion is the foundational step in MRM method development. For Atorvastatin-d5, which has a molecular formula of C₃₃H₂₉D₅FN₂O₅ and a formula weight of approximately 562.7 g/mol , the protonated molecule [M+H]⁺ is the most commonly observed precursor ion in positive electrospray ionization (ESI+).[1]

The theoretical monoisotopic mass of the free acid form is approximately 563.28 g/mol . Therefore, the expected m/z for the singly charged precursor ion will be 564.3 .

It is crucial to confirm this experimentally by infusing a standard solution of Atorvastatin-d5 into the mass spectrometer and acquiring a full scan (Q1 scan) spectrum. The most abundant ion observed will be your precursor ion.

CompoundMolecular FormulaIonization ModePrecursor IonTheoretical m/z
Atorvastatin-d5C₃₃H₂₉D₅FN₂O₅ESI+[M+H]⁺564.3
Q2: Which product ions (Q3) should I select for Atorvastatin-d5?

A2: Selecting stable and intense product ions is critical for the sensitivity and specificity of your MRM assay. The fragmentation of Atorvastatin-d5 is expected to be very similar to that of unlabeled Atorvastatin, with a +5 Da mass shift for fragments containing the deuterated phenyl group.

Based on the known fragmentation of Atorvastatin and available spectral data for its deuterated analog, the following product ions are recommended for monitoring.[2][3]

Precursor Ion (m/z)Recommended Product Ions (m/z)Rationale
564.3445.2 This is typically the most abundant and stable fragment, corresponding to the loss of the heptanoic acid side chain. It is an excellent choice for the primary (quantifier) transition.
295.2 A secondary fragment that can be used as a qualifier ion to enhance specificity.
255.2 Another potential qualifier ion.

Expert Tip: Always select at least two product ions for each analyte. The most intense and stable transition should be used for quantification (quantifier), while the second transition serves as a confirmation (qualifier). The ratio of the quantifier to qualifier ion should remain constant across all standards and samples, providing an extra layer of confidence in peak identification.

Troubleshooting Guides

Issue 1: Low Sensitivity or Poor Peak Shape for Atorvastatin-d5

If you are experiencing low signal intensity or poor chromatography for your Atorvastatin-d5 internal standard, consider the following troubleshooting steps:

Protocol: Systematic Troubleshooting of Low Sensitivity

  • Verify Standard Integrity:

    • Ensure the Atorvastatin-d5 standard has been stored correctly (typically at -20°C, protected from light and moisture) to prevent degradation.[4]

    • Prepare a fresh stock solution and working standards.

  • Optimize Source Conditions:

    • Systematically optimize ESI source parameters, including capillary voltage, gas flows (nebulizing and drying gas), and source temperature. These parameters can significantly impact ionization efficiency.

  • Collision Energy Optimization:

    • Suboptimal collision energy (CE) is a common cause of low fragment ion intensity. Perform a CE optimization experiment as detailed in the "Experimental Protocols" section below.

  • Evaluate Mobile Phase Composition:

    • The pH and organic composition of the mobile phase can affect ionization. For Atorvastatin, which is an acid, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) generally yields better results in positive ion mode.[5]

  • Check for Matrix Effects:

    • Matrix components from the sample (e.g., plasma, urine) can co-elute with Atorvastatin-d5 and suppress its ionization.

    • Test: Infuse a constant concentration of Atorvastatin-d5 post-column while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of your analyte indicates ion suppression.

    • Solution: Improve sample clean-up (e.g., switch from protein precipitation to solid-phase extraction) or adjust chromatographic conditions to separate the analyte from the interfering matrix components.

Issue 2: Chromatographic Separation of Atorvastatin and Atorvastatin-d5

Ideally, the deuterated internal standard should co-elute with the unlabeled analyte. However, a slight retention time shift, known as the "isotope effect," can sometimes occur, particularly with a higher number of deuterium substitutions.[6]

Why this is a problem: If the analyte and internal standard elute at slightly different times, they may experience different degrees of matrix effects, leading to inaccurate quantification.[7]

Solutions:

  • Modify Chromatographic Conditions:

    • Slight adjustments to the mobile phase gradient or temperature can help to achieve better co-elution.

    • Consider using a column with a different stationary phase chemistry.

  • Widen Peak Integration Windows:

    • If a small, consistent shift is observed, ensure that the peak integration windows in your processing method are wide enough to encompass both peaks accurately. However, this is a less ideal solution than achieving chromatographic co-elution.

  • Evaluate a Different Labeled Standard:

    • If the chromatographic shift is significant and cannot be resolved, consider using an internal standard with fewer deuterium atoms or a ¹³C-labeled standard, which typically exhibits a less pronounced isotope effect.

Experimental Protocols

Protocol 1: Step-by-Step Collision Energy (CE) Optimization

This protocol outlines the process for determining the optimal collision energy for each MRM transition of Atorvastatin-d5 to maximize fragment ion intensity.

  • Prepare a Standard Solution: Prepare a working solution of Atorvastatin-d5 at a concentration that will give a strong, stable signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Infuse the Standard: Using a syringe pump, infuse the Atorvastatin-d5 solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set Up the MS Method:

    • Create a new MS method in product ion scan mode.

    • Set the first quadrupole (Q1) to isolate the precursor ion of Atorvastatin-d5 (m/z 564.3).

    • Set the third quadrupole (Q3) to scan a relevant mass range to observe the fragment ions (e.g., m/z 100-570).

  • Ramp the Collision Energy:

    • Acquire a series of product ion spectra while ramping the collision energy in the collision cell (Q2) over a range of voltages (e.g., from 5 V to 60 V in 2-5 V increments).

  • Analyze the Data:

    • Plot the intensity of each product ion of interest (e.g., m/z 445.2, 295.2) as a function of the collision energy.

    • The optimal collision energy for each transition is the voltage that produces the maximum intensity for that specific product ion.

  • Create the Final MRM Method:

    • Input the determined precursor ion and the selected product ions into your MRM method, assigning the optimized collision energy to each specific transition.

Visualizations

MRM Optimization Workflow

MRM_Optimization_Workflow cluster_prep Step 1: Analyte Preparation & Infusion cluster_q1 Step 2: Precursor Ion Selection cluster_q3 Step 3: Product Ion & CE Optimization cluster_final Step 4: Final MRM Method A Prepare Atorvastatin-d5 Standard Solution B Infuse into MS via Syringe Pump A->B C Perform Q1 Full Scan B->C D Identify [M+H]+ at m/z 564.3 C->D E Perform Product Ion Scan at various Collision Energies (CE) D->E F Generate CE vs. Intensity Curves for each fragment E->F G Select Quantifier (e.g., 445.2) & Qualifier Ions (e.g., 295.2) at their optimal CE F->G H Build MRM Method: - Precursor: 564.3 - Product 1: 445.2 (Optimal CE₁) - Product 2: 295.2 (Optimal CE₂) G->H

Caption: Workflow for MRM method development for Atorvastatin-d5.

References

  • Bullen, W. W., Miller, R. A., & Hayes, R. N. (1998). Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry, 9(12), 1274–1281.
  • Gao, H., Li, J., Feng, S., Zhang, Y., & Li, W. (2018). Combinatorial synthesis of deuterium-enriched atorvastatin. Bioorganic & Medicinal Chemistry Letters, 28(22), 3538-3541.
  • Agilent Technologies. (n.d.). Development of an LC/MS/MS Assay for Atorvastatin in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. Retrieved from [Link]

  • Asian Journal of Medicine & Health Sciences. (2021).
  • Hefnawy, M. M., Al-Omar, M. A., & Julkhuf, S. (2014). LC-MS-MS simultaneous determination of atorvastatin and ezetimibe in human plasma.
  • ResearchGate. (n.d.). MRM ion-chromatograms resulting from the analysis of blank (drug and internal standard free) human plasma for atorvastatin and internal standard. Retrieved from [Link]

  • Nanomedicine. (2023). Optimization of atorvastatin and quercetin-loaded solid lipid nanoparticles using Box-Behnken design.
  • Li, H., Zhang, C., Zhou, Y., Wang, Y., & Chen, Y. (2018). UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype. Journal of Pharmaceutical and Biomedical Analysis, 160, 239-246.
  • Mass Spectrometry Reviews. (2021).
  • ResearchGate. (n.d.). The product ion spectra of: (A) AT, (B) AT-D5, (C) 2-AT, (D) 2-AT-D5, (E) 4-AT, and (F) 4-AT-D5. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Retrieved from [Link]

  • ResearchGate. (2013).
  • Scientific Research Publishing. (2018). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. Retrieved from [Link]

  • PubChem. (n.d.). Atorvastatin-d5 Sodium Salt. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • PubMed. (2018).
  • Journal of Chromatography B. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Retrieved from [Link]

  • Reddit. (n.d.). Understanding Internal standards and how to choose them. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Internal Standard Selection for Atorvastatin Bioanalysis via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic & Thermodynamic Case for Isotopologues

In quantitative bioanalysis of Atorvastatin (AT), the choice of Internal Standard (IS) is not merely a logistical decision—it is the primary determinant of assay robustness. As a Senior Application Scientist, I assert that while structural analogs like Rosuvastatin or Pitavastatin offer cost advantages, Atorvastatin-d5 (deuterated) remains the scientifically superior choice for regulated bioanalysis (GLP/GCP).

This superiority stems from chromatographic co-elution and ionization synchronicity . In Electrospray Ionization (ESI), matrix effects (ion suppression/enhancement) are transient and retention-time dependent. Only a stable isotope-labeled (SIL) IS that co-elutes with the analyte experiences the exact same matrix load at the exact same moment, mathematically canceling out the interference.

Comparative Analysis: Atorvastatin-d5 vs. Structural Analogs

The Mechanism of Matrix Compensation

The fundamental failure mode of structural analogs is Differential Matrix Effect .

  • Atorvastatin-d5: Being chemically identical (save for mass), it co-elutes with Atorvastatin.[1] If phospholipids in the plasma sample suppress the Atorvastatin signal by 40%, they also suppress the d5 signal by 40%. The ratio remains constant.

  • Rosuvastatin/Analogs: These compounds have different lipophilicities and elute at different times. If Atorvastatin elutes at 2.6 min (high suppression zone) and Rosuvastatin elutes at 2.1 min (low suppression zone), the ratio is skewed, leading to quantitative bias.

Performance Metrics Summary
FeatureAtorvastatin-d5 (SIL-IS) Rosuvastatin (Analog IS) Pitavastatin (Analog IS)
Retention Time (RT) Identical to Analyte (Co-eluting)Shifts (Earlier/Later)Shifts (Earlier/Later)
Matrix Factor (MF) Normalized MF ≈ 1.0Variable (0.8 - 1.2)Variable
Extraction Recovery Mimics Analyte perfectlyMay differ significantlyMay differ significantly
Cost High (

$)
Low ($)Low ($)
Stability Tracking Tracks degradation (Lactone formation)Does not track specific degradationDoes not track specific degradation
Rec. Application Clinical PK, BE Studies (FDA/EMA)High-throughput Screening, R&DR&D, Non-regulated assays
Visualizing the "Matrix Mismatch" Risk

The following diagram illustrates why analogs fail in complex matrices. The "Ion Suppression Zone" (e.g., phospholipids) often overlaps with the analyte but misses the analog.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatographic Timeline Phospholipids Matrix Interference (Ion Suppression Zone) Atorvastatin Atorvastatin Peak (Analyte) Phospholipids->Atorvastatin Overlaps (Signal Suppressed) Atorvastatin_d5 Atorvastatin-d5 (Co-eluting IS) Phospholipids->Atorvastatin_d5 Overlaps (Signal Suppressed Equally) Rosuvastatin Rosuvastatin (Analog IS - Early Elution) Phospholipids->Rosuvastatin No Overlap (Signal Unaffected) Result_d5 Accurate Quantitation (Suppression Cancels Out) Atorvastatin->Result_d5 Ratio Calculation Result_Analog Biased Quantitation (Ratio Skewed) Atorvastatin->Result_Analog Atorvastatin_d5->Result_d5 Rosuvastatin->Result_Analog

Caption: Figure 1. Mechanism of Differential Matrix Effect. The SIL-IS (d5) corrects for ion suppression because it overlaps with the interference exactly as the analyte does. The Analog IS (Rosuvastatin) elutes outside the suppression zone, leading to a calculated ratio error.

Experimental Protocol: High-Sensitivity Quantification

This protocol uses Atorvastatin-d5 and is designed to be self-validating. It employs Liquid-Liquid Extraction (LLE) for cleaner extracts compared to protein precipitation, essential for minimizing phospholipid buildup on the column.

Materials & Reagents
  • Analyte: Atorvastatin Calcium.[1][2][3][4][5]

  • Internal Standard: Atorvastatin-d5 (Deuterated).[6]

  • Matrix: Human Plasma (K2EDTA).[7]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Stock Preparation:

    • Prepare Atorvastatin (1 mg/mL) and Atorvastatin-d5 (1 mg/mL) in Methanol.[6]

    • Critical Note: Atorvastatin is sensitive to acid; avoid acidic diluents for stock storage to prevent lactone conversion [1].

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into 2.0 mL Eppendorf tubes.

    • Add 20 µL of IS Working Solution (500 ng/mL Atorvastatin-d5). Vortex for 10 sec.

    • Self-Validation Check: The IS spike must be consistent. %CV of IS peak area across the run should be <5% for clean extracts.

  • Liquid-Liquid Extraction (LLE):

    • Add 1.0 mL of MTBE.

    • Vortex vigorously for 5 minutes (to partition analyte into organic phase).

    • Centrifuge at 4,000 rpm for 10 min at 4°C.

    • Transfer 800 µL of the supernatant (organic layer) to a fresh tube.

    • Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution:

    • Reconstitute in 200 µL of Mobile Phase (50:50 A:B).

    • Vortex and transfer to autosampler vials.

  • LC-MS/MS Acquisition:

    • Column: C18 (e.g., Zorbax Eclipse Plus or Kinetex, 50 x 2.1 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0-0.5 min: 30% B

      • 0.5-2.5 min: Ramp to 95% B

      • 2.5-3.5 min: Hold 95% B

      • 3.5-3.6 min: Return to 30% B (Re-equilibration).

Mass Spectrometry Parameters (MRM)

Operate in Positive ESI mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Atorvastatin 559.4440.23025
Atorvastatin-d5 564.4445.23025
Rosuvastatin (If used)482.2258.13532

Workflow Diagram

The following flowchart details the critical decision points and flow of the bioanalytical method.

Workflow Start Plasma Sample (200 µL) Spike Spike IS (Atorvastatin-d5) Correction for Volumetric Errors Start->Spike Extract LLE with MTBE (Partitioning) Spike->Extract Dry Evaporation (N2, 40°C) Extract->Dry Recon Reconstitution (Mobile Phase) Dry->Recon Inject LC-MS/MS Injection Recon->Inject Check Check IS Area Stability Inject->Check Pass Data Processing (Ratio: Analyte/d5) Check->Pass CV < 5% Fail Investigate Matrix Effect or Extraction Error Check->Fail CV > 15%

Caption: Figure 2. Optimized Bioanalytical Workflow. The "Check IS Area Stability" step is a critical self-validation point to ensure the extraction and ionization processes are under control.

Expert Insights & Troubleshooting

The Deuterium Isotope Effect

While d5 is superior, a subtle "Deuterium Isotope Effect" can occur where the deuterated standard elutes slightly earlier than the non-deuterated analyte on high-resolution columns. This shift is usually negligible (<0.05 min) but can be problematic in extremely steep ion-suppression gradients [2].

  • Mitigation: Ensure the chromatographic peak width is sufficient (e.g., >6 seconds) so that any partial separation does not result in the IS and Analyte experiencing different ionization environments.

Acid-Catalyzed Lactonization

Atorvastatin interconverts between its hydroxy-acid and lactone forms. This equilibrium is pH-dependent.

  • Risk: If you use an analog (e.g., Rosuvastatin) that does not lactonize at the same rate, you lose tracking of this conversion.

  • Solution: Atorvastatin-d5 undergoes lactonization at the exact same rate as the analyte. Even if degradation occurs during sample prep, the ratio of Acid/Lactone for both Analyte and IS remains consistent, preserving quantitative accuracy [3].

Conclusion

For non-regulated, early-stage discovery where cost is paramount, Rosuvastatin or Pitavastatin are acceptable surrogates, provided that matrix effects are validated as negligible. However, for clinical pharmacokinetics (PK) , bioequivalence (BE) , or any regulated study, Atorvastatin-d5 is the mandatory standard. Its ability to compensate for matrix effects, extraction variability, and pH-dependent instability ensures data integrity that structural analogs cannot guarantee.

References

  • Vukkum, P., Babu, J. M., & Muralikrishna, R. (2013).[5] Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Scientia Pharmaceutica. Available at: [Link]

  • American Association for Clinical Chemistry (AACC). (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Laboratory News. Available at: [Link]

  • Hermann, R., et al. (2021). Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum.[8][9][10] Pharmaceutics.[2][11] Available at: [Link]

  • Shimadzu Application News. (2016). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin-d5 Sodium Salt
Reactant of Route 2
Atorvastatin-d5 Sodium Salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.